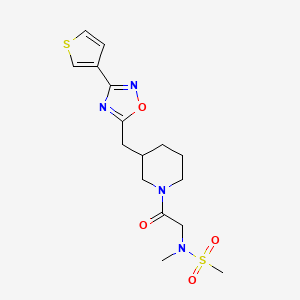

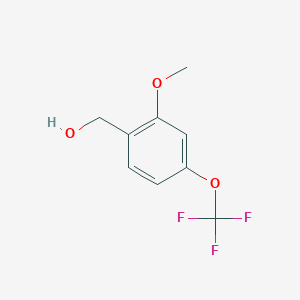

![molecular formula C12H17BrClNO B2494001 4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1385696-37-6](/img/structure/B2494001.png)

4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions, where brominated aryl amines serve as key intermediates or reactants. For instance, tris(4-bromophenyl)aminium hexachloridoantimonate, known as 'Magic Blue', demonstrates the role of bromophenyl groups in strong oxidizing agents due to its structural features and low inner-sphere reorganization energies (Quiroz-Guzmán & Brown, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing 4-bromophenyl groups exhibits unique characteristics, such as planar N atoms and specific C-N bond distances, contributing to their stability and reactivity. The analysis through X-ray diffraction and computational methods, such as Density Functional Theory (DFT), plays a crucial role in understanding these molecules' structural properties (Tamer et al., 2016).

Chemical Reactions and Properties

Bromophenyl compounds participate in various chemical reactions, including oxidative reactions and palladium-catalyzed tandem reactions, demonstrating their versatility in organic synthesis. Their reactivity is influenced by the presence of bromine, which can undergo electrophilic aromatic substitution, and their ability to form complex structures with potential applications in material science and pharmaceuticals (Liu et al., 2012).

Aplicaciones Científicas De Investigación

Selective Serotonin Inhibitor

4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride has been studied for its role as a potent antagonist of serotonin depletion in the brain, showing more effectiveness in serotonin inhibition compared to norepinephrine. This property indicates its potential application in targeting serotonin neurones (Fuller et al., 1978).

Mediator in Electrochemical Reactions

It's effective as an electron transfer mediator for the indirect oxidation of amines, suggesting its utility in synthetic organic chemistry and electrochemical studies. This application is particularly relevant in the context of converting benzyl amines to corresponding Schiff bases (Pletcher & Zappi, 1989).

Nonlinear Optical Properties

Research on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrates its potential in nonlinear optical studies. The molecular structure stability and intramolecular charge transfer properties of this compound indicate its utility in the field of optical materials science (Tamer et al., 2016).

Aryl Oxime Synthesis

This compound is instrumental in the one-pot synthesis of aryl oximes. This process is significant in organic synthesis, enabling the direct conversion of methyl groups into oxime groups under mild conditions (Chandrappa et al., 2012).

Propiedades

IUPAC Name |

4-[(4-bromophenyl)methyl]oxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKZORDFNCCPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)